7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Vorbereitungsmethoden
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . These methods are favored for their efficiency and ability to produce high yields. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency .
Analyse Chemischer Reaktionen
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of new drugs due to its structural versatility . In biology and medicine, it has shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it is used in the study of molecular mechanisms and pathways involved in infectious diseases .
Wirkmechanismus
The mechanism of action of 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within bacterial cells . It disrupts essential biological processes, leading to the inhibition of bacterial growth and replication. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is unique due to its high potency against drug-resistant strains of tuberculosis . Similar compounds in the imidazo[1,2-a]pyridine class include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which also exhibit significant anti-tuberculosis activity . this compound stands out for its broader spectrum of activity and higher efficacy .
Biologische Aktivität
7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS Number: 1427383-39-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula: C₁₀H₁₀N₂O₂
- Molecular Weight: 190.20 g/mol
- IUPAC Name: 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Research indicates that imidazo[1,2-a]pyridine derivatives, including 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, exhibit their biological effects primarily through inhibition of specific enzymes and pathways. Notably, these compounds have been identified as inhibitors of QcrB in Mycobacterium tuberculosis, which plays a crucial role in ATP synthesis by facilitating electron transfer and proton translocation .
Antimycobacterial Activity
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance:
- Compound Efficacy: Compounds derived from imidazo[1,2-a]pyridine exhibited potent anti-TB properties with IC₅₀ values in the low micromolar range against resistant strains .
- Pharmacokinetics: Certain analogs showed favorable pharmacokinetic properties, including high plasma protein binding and acceptable metabolic stability in liver microsomes .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Cell Line Studies: In vitro studies indicated that derivatives of imidazo[1,2-a]pyridine demonstrate cytotoxic effects against various cancer cell lines. For example, modifications to the structure have led to compounds with enhanced activity against breast cancer cells .
Summary of Biological Assays
The following table summarizes key biological assays conducted on 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride:
Assay Type | Parameter | Result |
---|---|---|
Plasma Protein Binding | Human | 99.89% |
Mouse | 99.64% | |
CYP Inhibition | CYP1A2 | 26.3% |
CYP2C9 | 32.2% | |
CYP2C19 | 45.2% | |
CYP2D6 | 16.4% | |
CYP3A4 | 52.2% | |
hERG IC₅₀ | >10 μM | Not inhibitory |
Hepatocyte Stability | % Remaining at 2 hrs (1 μM) | 0.19% (human) |
Liver Microsomes | % Remaining after 1 hr (1 μM) | 1.51% (human), 0.15% (mouse) |
Case Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, it was found that specific modifications to the N-methyl group significantly enhanced the compounds' efficacy against MDR-TB strains. Compounds with a modified N-methylthiophen-2-yl group showed promising results in both susceptibility testing and pharmacokinetic evaluations .
Case Study 2: Cytotoxicity in Cancer Cells
Another study explored the cytotoxic effects of several imidazo[1,2-a]pyridine analogs on different cancer cell lines. The results indicated that some derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin, suggesting potential as effective anticancer agents with reduced side effects .
Eigenschaften
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-4-12-8(10(13)14)5-11-9(12)7(6)2;/h3-5H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIEVLWPJLOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.